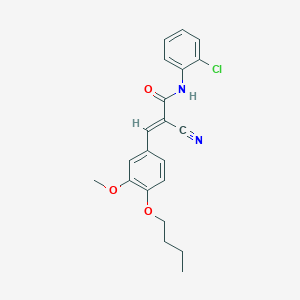
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond This compound features a butoxy and methoxy substituted phenyl ring, a chlorophenyl group, and a cyano group attached to a propenamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide in the presence of a base.
Substitution Reactions: Introduction of the butoxy and methoxy groups on the phenyl ring can be done via nucleophilic substitution reactions.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic addition reaction using a cyanide source.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and butoxy groups.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology and Medicine
Pharmaceuticals: Potential use in drug design and development due to its structural features.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Materials Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and aromatic rings could play a role in binding to these targets, while the butoxy and methoxy groups might influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(4-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide: Lacks the butoxy group, which could affect its chemical properties and applications.
(2E)-3-(4-butoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide: Lacks the methoxy group, potentially altering its reactivity and biological activity.
Uniqueness
The presence of both butoxy and methoxy groups in (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide makes it unique, potentially offering a combination of properties not found in similar compounds. This could include specific solubility, reactivity, and biological activity profiles.
Propiedades
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-3-4-11-27-19-10-9-15(13-20(19)26-2)12-16(14-23)21(25)24-18-8-6-5-7-17(18)22/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,25)/b16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVVDUMNIOALOL-FOWTUZBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













